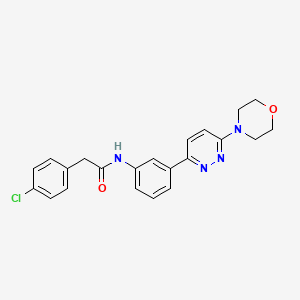

![molecular formula C19H22N4O4S2 B2844398 4-[butyl(ethyl)sulfamoyl]-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 533871-92-0](/img/structure/B2844398.png)

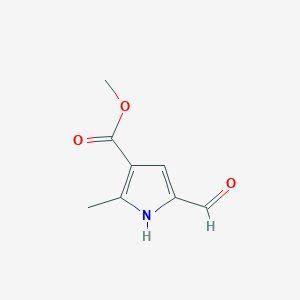

4-[butyl(ethyl)sulfamoyl]-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Crystal Structure and Biological Studies

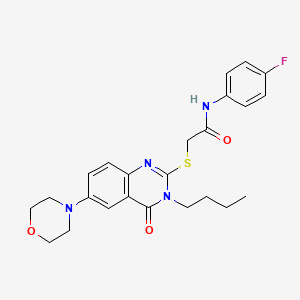

Research on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, which share a similar oxadiazole core with the compound , has demonstrated their significance in crystallography and potential biological applications. These compounds have been characterized by spectral studies and X-ray diffraction, revealing intermolecular hydrogen bonds that contribute to their stability and potential for biological interactions. Furthermore, their antioxidant and antibacterial activities against Staphylococcus aureus have been confirmed, highlighting their potential in antimicrobial therapies (Karanth et al., 2019).

Corrosion Inhibition

The corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulphuric acid have been investigated, revealing that these compounds can effectively prevent corrosion through the formation of a protective layer on the metal surface. This suggests potential applications in industrial processes and materials science, where corrosion resistance is crucial (Ammal et al., 2018).

Anticancer Activity

A series of benzamides incorporating the 1,3,4-oxadiazole moiety has been synthesized and evaluated for anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. This research demonstrates the compound's promise as a therapeutic agent in the fight against cancer, with some derivatives showing higher activity than the reference drug (Ravinaik et al., 2021).

Antimicrobial Activity

The synthesis and evaluation of arylazopyrazole pyrimidone clubbed heterocyclic compounds have shown significant antimicrobial activity against various bacteria and fungi. This indicates the potential of such compounds, including those related to 4-[butyl(ethyl)sulfamoyl]-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide, in developing new antimicrobial agents (Sarvaiya et al., 2019).

Propiedades

IUPAC Name |

4-[butyl(ethyl)sulfamoyl]-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4S2/c1-3-5-12-23(4-2)29(25,26)15-10-8-14(9-11-15)17(24)20-19-22-21-18(27-19)16-7-6-13-28-16/h6-11,13H,3-5,12H2,1-2H3,(H,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHYNNNZRUFMHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[butyl(ethyl)sulfamoyl]-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

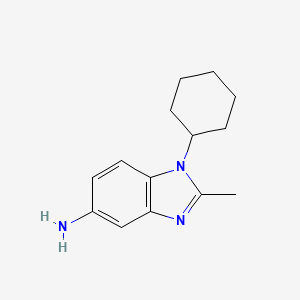

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-morpholinophenyl)methanone](/img/structure/B2844322.png)

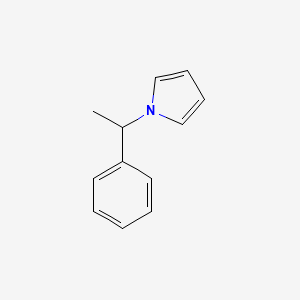

![N-(1-Cyanocyclohexyl)-2-[[4-cyclopropyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2844325.png)

![N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

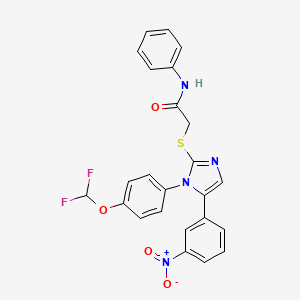

![3-(4-(pyrimidin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2844329.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide](/img/structure/B2844334.png)